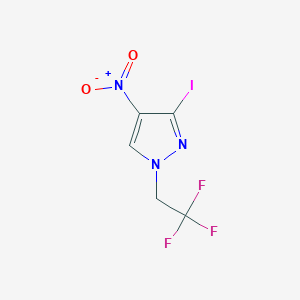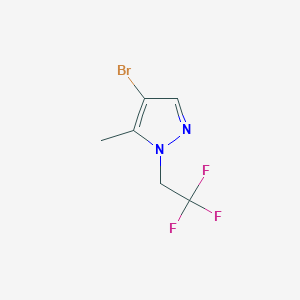![molecular formula C18H19N7O6S3 B10902419 7-{[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10902419.png)
7-{[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-{[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule that features a variety of functional groups, including pyrazole, thiadiazole, and carboxylic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The key steps typically include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring can be performed using a mixture of concentrated nitric and sulfuric acids.
Formation of the thiadiazole ring: This involves the reaction of thiosemicarbazide with a suitable carbonyl compound under reflux conditions.
Coupling reactions: The final steps involve coupling the pyrazole and thiadiazole derivatives with the bicyclic core structure through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction of the nitro group: Yields the corresponding amino derivative.
Substitution on the thiadiazole ring: Yields various substituted thiadiazole derivatives.
Hydrolysis of amide bonds: Yields carboxylic acids and amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme mechanisms or as a ligand for binding studies.
Medicine: Potential use as a drug candidate due to its unique structural features and potential biological activity.
Industry: As an intermediate in the synthesis of agrochemicals or other industrially relevant compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting or activating their function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds containing the pyrazole ring, such as antipyrine and celecoxib.
Thiadiazole derivatives: Compounds containing the thiadiazole ring, such as acetazolamide and sulfamethoxazole.
Uniqueness
This compound is unique due to its combination of pyrazole, thiadiazole, and bicyclic core structures, which confer distinct chemical and biological properties. Its potential for diverse chemical reactions and applications in various fields makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H19N7O6S3 |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
7-[[2-methyl-3-(4-nitropyrazol-1-yl)propanoyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H19N7O6S3/c1-8(4-23-5-11(3-19-23)25(30)31)14(26)20-12-15(27)24-13(17(28)29)10(6-32-16(12)24)7-33-18-22-21-9(2)34-18/h3,5,8,12,16H,4,6-7H2,1-2H3,(H,20,26)(H,28,29) |
InChI Key |
KMNKNWDZJLEEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C)CN4C=C(C=N4)[N+](=O)[O-])SC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-(difluoromethyl)-4-[(3,5-dimethylpyrazol-1-yl)methyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10902336.png)
![4-{[(E)-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10902339.png)
![2-(5-chlorothiophen-2-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B10902340.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B10902346.png)
![5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10902359.png)
![N-(3,5-dichloropyridin-2-yl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10902366.png)
![2-[(E)-(2-{4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B10902370.png)
![[5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B10902376.png)
![2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10902384.png)
![N'-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B10902386.png)


![N-[(2-cyanophenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10902398.png)

